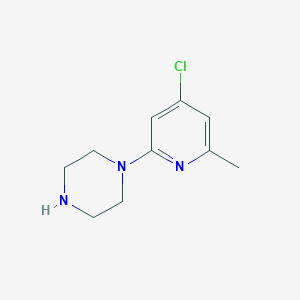

1-(4-Chloro-6-methylpyridin-2-yl)piperazine

Description

Properties

IUPAC Name |

1-(4-chloro-6-methylpyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c1-8-6-9(11)7-10(13-8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZOHBHYRUUDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N2CCNCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

- Starting Materials: 4-chloro-6-methylpyridin-2-amine or 2,4-dichloro-6-methylpyridine derivatives.

- Reagents: Piperazine acts as the nucleophile, displacing a chlorine substituent on the pyridine ring.

- Conditions: The reaction is generally performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under heating (80–120 °C) to facilitate substitution.

- Base: A mild base like sodium carbonate or potassium carbonate may be added to neutralize released HCl and drive the reaction forward.

This method is supported by protocols where similar 4-substituted pyridin-2-yl piperazines are synthesized by direct displacement of chlorine on the pyridine ring with piperazine nucleophile under heating conditions.

Coupling Reactions Using Activated Pyridine Derivatives

- Activation: The pyridine precursor can be converted to a more reactive intermediate such as a pyridinyl chloride or carbothioamide derivative.

- Coupling: Piperazine is then coupled under mild conditions, sometimes using catalysts or coupling agents (e.g., phenoxycarbonyl chloride or thiocarbonyldiimidazole) to form the target compound.

- Advantages: This approach allows for better control over regioselectivity and purity.

For example, phenoxycarbonyl chloride-assisted coupling has been used successfully to prepare related N-(aryl/heteroaryl)-4-arylpiperazine derivatives.

Stepwise Synthesis via Intermediate Formation

- Intermediate Preparation: Synthesis of substituted piperazine intermediates (e.g., 1-(4-hydroxyphenyl)piperazine) followed by substitution or coupling with chloropyridine derivatives.

- Purification: Recrystallization from solvents such as 1,4-dioxane or ethyl acetate is commonly employed to obtain pure compounds.

- Yields: Reported yields for related piperazine intermediates range from 55% to 88%, indicating efficient synthetic protocols.

Detailed Preparation Method Example

A representative preparation method adapted from related piperazine syntheses involves the following steps:

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-chloro-6-methylpyridin-2-amine + piperazine | Stir in DMF with sodium hydroxide, heat at 100 °C for 24 h | 85–90 | Nucleophilic substitution of Cl by piperazine |

| 2 | Workup | Dilution with water, extraction with chloroform, drying over anhydrous potassium carbonate | — | Organic phase separation and drying |

| 3 | Purification | Concentration and recrystallization from 1,4-dioxane or ethyl acetate | 80–90 | Obtains pure this compound |

This procedure is consistent with methods reported for similar piperazine derivatives where nucleophilic substitution is the key step, followed by standard organic workup and recrystallization.

Research Findings and Optimization

- Solvent Effects: Polar aprotic solvents such as DMF and toluene have been compared, with DMF often providing higher yields due to better solvation of reactants.

- Temperature and Time: Elevated temperatures (100 °C) and extended reaction times (24 hours) are necessary to achieve complete substitution.

- Base Addition: Sodium hydroxide or potassium carbonate helps neutralize acidic byproducts and shifts equilibrium toward product formation.

- Purification: Recrystallization solvents and drying agents significantly affect purity and yield.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Effect on Synthesis |

|---|---|---|

| Solvent | DMF, toluene, chloroform | DMF preferred for higher yield |

| Temperature | 80–100 °C | Higher temp increases reaction rate |

| Reaction Time | 12–24 hours | Longer time ensures completion |

| Base | NaOH, K2CO3 | Neutralizes acid, drives reaction |

| Purification | Recrystallization (1,4-dioxane, ethyl acetate) | Enhances purity and yield |

| Yield | 80–90% | Efficient synthesis |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-6-methylpyridin-2-yl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

Substitution: Formation of 1-(4-aminomethyl-6-methylpyridin-2-yl)piperazine.

Oxidation: Formation of 1-(4-chloro-6-formylpyridin-2-yl)piperazine.

Reduction: Formation of 1-(4-chloro-6-methylpiperidin-2-yl)piperazine.

Scientific Research Applications

1-(4-Chloro-6-methylpyridin-2-yl)piperazine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or antipsychotic agent.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-6-methylpyridin-2-yl)piperazine involves its interaction with specific molecular targets:

Molecular Targets: It may act on neurotransmitter receptors such as serotonin or dopamine receptors.

Pathways Involved: The compound can modulate neurotransmitter release or receptor activity, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a detailed comparison of 1-(4-Chloro-6-methylpyridin-2-yl)piperazine with structurally and functionally related compounds:

Structural Analogs

A. Phenylpiperazines

1-(3-Chlorophenyl)piperazine (mCPP)

- Structure : Piperazine linked to a 3-chlorophenyl group.

- Activity : Acts as a 5-HT1B/1C receptor agonist, reducing locomotor activity in rats at doses of 0.2–0.8 mg/kg. Its effects are blocked by 5-HT antagonists like metergoline .

- SAR : The 3-chloro substituent enhances 5-HT1B selectivity compared to para-substituted analogs (e.g., p-CPP) .

1-(m-Trifluoromethylphenyl)piperazine (TFMPP)

- Structure : Piperazine with a 3-(trifluoromethyl)phenyl group.

- Activity : Potent 5-HT1B/1C agonist (IC50 ≈ 65-fold selective for 5-HT1B over 5-HT1A). It suppresses locomotor activity at 0.8 mg/kg and is used in discriminative stimulus studies .

B. Benzylpiperazines

N-Benzylpiperazine (BZP)

- Structure : Benzyl group attached to piperazine.

- Activity : A "designer drug" with stimulant effects similar to amphetamines. Often co-administered with TFMPP to mimic MDMA .

C. Pyridinylpiperazines

1-(2-Pyrimidinyl)piperazine Structure: Piperazine substituted with a pyrimidine ring.

Pharmacological Profiles

Structure-Activity Relationships (SAR)

- Position of Substituents :

- Bulkiness : Bulky substituents (e.g., 4-chlorobenzhydryl) enhance cytotoxicity in cancer cells but reduce receptor selectivity .

Biological Activity

1-(4-Chloro-6-methylpyridin-2-yl)piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C10H12ClN3

- Molecular Weight : 213.67 g/mol

The presence of both a piperazine ring and a chlorinated pyridine moiety contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound has been shown to interact with multiple receptors, including serotonin and dopamine receptors, which are crucial in the modulation of neurotransmission and behavior.

- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes, potentially affecting metabolic pathways related to disease processes.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens were notably low, indicating strong antibacterial activity.

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle proteins, leading to growth inhibition.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several piperazine derivatives, including this compound. The results indicated that this compound had an MIC of 0.5 µg/mL against MRSA, showcasing its potential as an antibacterial agent .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 0.5 |

| Other Derivative | E. coli | 1.0 |

Study 2: Anticancer Activity

In a study focused on cancer cell lines, this compound was found to inhibit cell proliferation effectively. The IC50 value was determined to be approximately 10 µM for human breast cancer cells, indicating significant anticancer potential .

| Cell Line | IC50 (µM) |

|---|---|

| Human Breast Cancer | 10 |

| Human Colon Cancer | 15 |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(4-Chloro-6-methylpyridin-2-yl)piperazine, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions between pyridine and piperazine derivatives. Key steps include:

- Halogenation of the pyridine ring to introduce the chloro group.

- Methylation at the 6-position of the pyridine moiety.

- Piperazine coupling via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically impact yield. For example, dimethyl sulfoxide (DMSO) enhances solubility of intermediates, while palladium catalysts improve coupling efficiency .- Quality Control: Purity is verified using HPLC (>95%) and structural confirmation via H/C NMR and mass spectrometry .

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodological Answer:

- Spectroscopic Analysis: H NMR (δ 2.3 ppm for methyl group, δ 3.5–4.0 ppm for piperazine protons) and C NMR (e.g., 45 ppm for piperazine carbons) confirm substitution patterns .

- X-ray Crystallography: Resolves 3D conformation, including dihedral angles between the pyridine and piperazine rings, which influence biological interactions .

- IR Spectroscopy: Identifies functional groups (e.g., C-Cl stretch at 750 cm) .

Advanced Research Questions

Q. What computational tools are used to predict the biological activity of piperazine derivatives like this compound?

- Methodological Answer:

- QSAR Models: Built using descriptors like logP , molar refractivity , and H-bond acceptor count to predict receptor binding or enzyme inhibition. For example, Pfizer’s QSAR models for renin inhibitors highlight the role of piperazine’s hydrophilicity in enhancing bioavailability .

- Molecular Docking: Software like AutoDock Vina simulates interactions with targets (e.g., T-type calcium channels), where the chloro-methylpyridinyl group may occupy hydrophobic pockets .

- MD Simulations: Assess stability of ligand-receptor complexes over time, critical for optimizing pharmacokinetics .

Q. How do structural modifications (e.g., cyclodextrin inclusion) affect the toxicity and bioactivity of piperazine derivatives?

- Methodological Answer:

- Toxicity Reduction: Beta-cyclodextrin inclusion complexes lower cytotoxicity by improving solubility and reducing non-specific membrane interactions. However, this can diminish bioactivity due to steric hindrance at target sites .

- Bioactivity Trade-offs: Modifications like ethoxyacetyl or fluorophenyl substituents enhance target selectivity (e.g., serotonin receptors) but may increase metabolic instability. In vitro assays (e.g., radioligand binding) quantify these effects .

- Experimental Design: Comparative studies using MTT assays (toxicity) and platelet aggregation tests (antiplatelet activity) are standard .

Q. What experimental strategies resolve contradictions in reported biological data for piperazine derivatives?

- Methodological Answer:

- Dose-Response Curves: Address discrepancies in EC values by testing a broad concentration range (e.g., 0.1–100 µM) across multiple cell lines .

- Orthogonal Assays: Confirm antiplatelet activity via both turbidimetric (optical density) and impedance-based (electrical aggregation) methods to rule out assay-specific artifacts .

- Meta-Analysis: Pool data from studies with standardized protocols (e.g., ISO 10993 for cytotoxicity) to identify confounding variables like solvent choice (DMSO vs. PBS) .

Q. How does pH influence the permeation-enhancing properties of piperazine derivatives in epithelial models?

- Methodological Answer:

- Caco-2 Monolayers: Test transepithelial electrical resistance (TEER) and fluorescein isothiocyanate (FITC)-dextran permeability at pH 8.7–9.6. Piperazine derivatives at pH >9.2 enhance paracellular transport without cytotoxicity, likely via transient tight junction modulation .

- Mechanistic Insight: Protonation of the piperazine nitrogen at acidic pH reduces membrane permeability, while deprotonation at alkaline pH increases hydrophobicity and membrane interaction .

Q. What are the key challenges in optimizing this compound for CNS-targeted therapies?

- Methodological Answer:

- BBB Penetration: LogP values >2 (measured via shake-flask method ) improve lipid solubility but may increase off-target effects. P-gp efflux assays identify compounds susceptible to multidrug resistance proteins .

- Receptor Selectivity: Functional MRI in rodent models distinguishes target engagement (e.g., dopamine D vs. serotonin 5-HT) .

- Metabolic Stability: Liver microsome assays (human/rat) quantify CYP450-mediated degradation. Piperazine rings are prone to oxidation, necessitating deuterium labeling for stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.